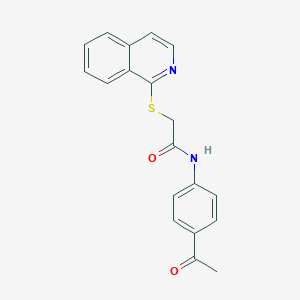
N-(4-acetylphenyl)-2-(isoquinolin-1-ylsulfanyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-acetylphenyl)-2-(isoquinolin-1-ylsulfanyl)acetamide, also known as AQ-RA 741, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the family of sulfonamide derivatives and has been found to exhibit various biological activities, including anti-inflammatory, analgesic, and anti-cancer properties. In
Mécanisme D'action
The mechanism of action of N-(4-acetylphenyl)-2-(isoquinolin-1-ylsulfanyl)acetamide 741 is not fully understood, but several studies have suggested that it exerts its biological effects by modulating various signaling pathways. It has been reported to inhibit the activity of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which are involved in the regulation of inflammation and apoptosis. Additionally, N-(4-acetylphenyl)-2-(isoquinolin-1-ylsulfanyl)acetamide 741 has been found to modulate the activity of histone deacetylases (HDACs), which play a crucial role in the epigenetic regulation of gene expression.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(4-acetylphenyl)-2-(isoquinolin-1-ylsulfanyl)acetamide 741 have been investigated in various in vitro and in vivo studies. It has been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α), in lipopolysaccharide (LPS)-stimulated macrophages. Moreover, N-(4-acetylphenyl)-2-(isoquinolin-1-ylsulfanyl)acetamide 741 has been shown to reduce the levels of reactive oxygen species (ROS) and malondialdehyde (MDA), which are markers of oxidative stress. In animal studies, N-(4-acetylphenyl)-2-(isoquinolin-1-ylsulfanyl)acetamide 741 has been found to exhibit analgesic properties by reducing the nociceptive response in mice.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-acetylphenyl)-2-(isoquinolin-1-ylsulfanyl)acetamide 741 has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. Moreover, the synthesis method for N-(4-acetylphenyl)-2-(isoquinolin-1-ylsulfanyl)acetamide 741 is relatively simple and can be optimized for high yield and purity. However, one of the limitations of N-(4-acetylphenyl)-2-(isoquinolin-1-ylsulfanyl)acetamide 741 is its low bioavailability, which may limit its therapeutic efficacy in vivo. Additionally, further studies are needed to investigate the toxicity and pharmacokinetics of N-(4-acetylphenyl)-2-(isoquinolin-1-ylsulfanyl)acetamide 741 before it can be considered for clinical trials.
Orientations Futures
Several future directions for the research on N-(4-acetylphenyl)-2-(isoquinolin-1-ylsulfanyl)acetamide 741 can be explored, including its potential use in combination with other drugs for the treatment of cancer and neurodegenerative diseases. Additionally, further studies are needed to investigate the mechanism of action of N-(4-acetylphenyl)-2-(isoquinolin-1-ylsulfanyl)acetamide 741 and its potential targets. Moreover, the development of more efficient synthesis methods and analogs of N-(4-acetylphenyl)-2-(isoquinolin-1-ylsulfanyl)acetamide 741 may enhance its therapeutic efficacy and bioavailability.
Conclusion:
N-(4-acetylphenyl)-2-(isoquinolin-1-ylsulfanyl)acetamide 741 is a chemical compound that has shown promising results in scientific research for its potential therapeutic applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to investigate the potential of N-(4-acetylphenyl)-2-(isoquinolin-1-ylsulfanyl)acetamide 741 as a therapeutic agent and to optimize its efficacy and bioavailability.
Méthodes De Synthèse
The synthesis of N-(4-acetylphenyl)-2-(isoquinolin-1-ylsulfanyl)acetamide 741 involves the reaction of 4-acetylphenyl isothiocyanate with isoquinoline-1-thiol in the presence of a base. The resulting compound is then acetylated to obtain the final product. This method has been reported in several research articles, and the purity and yield of the compound have been optimized through various modifications.
Applications De Recherche Scientifique
N-(4-acetylphenyl)-2-(isoquinolin-1-ylsulfanyl)acetamide 741 has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory and analgesic properties by inhibiting the production of pro-inflammatory cytokines and modulating the activity of cyclooxygenase enzymes. Additionally, N-(4-acetylphenyl)-2-(isoquinolin-1-ylsulfanyl)acetamide 741 has shown promising results in preclinical studies as an anti-cancer agent by inducing apoptosis in cancer cells and inhibiting tumor growth. Moreover, N-(4-acetylphenyl)-2-(isoquinolin-1-ylsulfanyl)acetamide 741 has been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's, due to its ability to inhibit the aggregation of beta-amyloid and alpha-synuclein proteins.
Propriétés
Nom du produit |
N-(4-acetylphenyl)-2-(isoquinolin-1-ylsulfanyl)acetamide |
|---|---|
Formule moléculaire |
C19H16N2O2S |
Poids moléculaire |
336.4 g/mol |
Nom IUPAC |
N-(4-acetylphenyl)-2-isoquinolin-1-ylsulfanylacetamide |
InChI |
InChI=1S/C19H16N2O2S/c1-13(22)14-6-8-16(9-7-14)21-18(23)12-24-19-17-5-3-2-4-15(17)10-11-20-19/h2-11H,12H2,1H3,(H,21,23) |
Clé InChI |
DIHFIRVCZLJYKF-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC=CC3=CC=CC=C32 |
SMILES canonique |
CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC=CC3=CC=CC=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N~2~-(4-{[4-(dimethylamino)benzoyl]amino}-2-methoxyphenyl)-2-furamide](/img/structure/B263184.png)

![4-(dimethylamino)-N-[4-(1H-imidazol-1-ylmethyl)phenyl]benzamide](/img/structure/B263186.png)
![1-Ethanone, 1-(4-methoxyphenyl)-2-[[5-(2-thienyl)-1,3,4-oxadiazol-2-yl]thio]-](/img/structure/B263188.png)
![N-(4-{[(7-chloroquinolin-4-yl)sulfanyl]methyl}-1,3-thiazol-2-yl)acetamide](/img/structure/B263194.png)
![1-{4-[(4-Amino-6-morpholino-1,3,5-triazin-2-yl)methoxy]phenyl}-1-propanone](/img/structure/B263198.png)
![4,7-dimethoxy-2-({[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl}sulfanyl)-1H-benzimidazole](/img/structure/B263199.png)
![1,3-bis{[5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetone](/img/structure/B263200.png)
![Ethyl 5-({1-[(4-chlorophenyl)sulfonyl]prolyl}amino)-1-benzothiophene-2-carboxylate](/img/structure/B263204.png)
![2-amino-5-oxo-4,6-diphenyl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile](/img/structure/B263205.png)
![1-{3-[(2-phenyl-1,3-thiazol-4-yl)methoxy]phenyl}-1H-tetrazole](/img/structure/B263207.png)
![1-Benzoyl-4-[4-(4-methylphenyl)-1,3-thiazol-2-YL]piperazine](/img/structure/B263210.png)